N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a triazaspirodecane core, and an acetamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves multiple steps, starting with the preparation of the benzodioxole and triazaspirodecane intermediates. The reaction typically involves:
Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Formation of Triazaspirodecane Intermediate: This step involves the cyclization of appropriate amine precursors under controlled conditions to form the triazaspirodecane core.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the triazaspirodecane intermediate using acetic anhydride and a suitable catalyst to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . This inhibition leads to the selective killing of tumor cells under glucose starvation conditions.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-amine
- N-(2H-1,3-benzodioxol-5-ylmethyl)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}carbonyl)pyrimidin-2-amine
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[45]decan-3-yl}acetamide is unique due to its specific structural features, such as the combination of a benzodioxole moiety and a triazaspirodecane core
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl}acetamide is a synthetic compound that has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzodioxole moiety combined with a triazaspiro structure. Its molecular formula is C18H22N4O4, and it possesses multiple functional groups that may contribute to its reactivity and biological efficacy. These structural components are critical for understanding how the compound interacts with biological systems.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
1. Anticancer Activity
- Mechanism : The compound has been evaluated for its cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Studies have shown that it can induce apoptosis through mechanisms involving the inhibition of the EGFR pathway and modulation of mitochondrial apoptosis proteins such as Bax and Bcl-2 .
- Case Study : In vitro assays demonstrated IC50 values ranging from 25 µM to 65 µM across different cancer cell lines, indicating significant anticancer potential while showing low cytotoxicity towards normal cell lines (IC50 > 150 µM) .
2. Antidiabetic Properties
- Mechanism : The compound's ability to inhibit α-amylase has been explored, suggesting potential applications in managing diabetes by slowing carbohydrate digestion .
- Case Study : In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL, highlighting its efficacy as an antidiabetic agent .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The synthesis pathway includes:
- Formation of the benzodioxole moiety.
- Construction of the triazaspiro framework.
- Coupling reactions to form the final acetamide structure.
Comparative Biological Activity Table
Compound Name | IC50 (µM) | Cancer Cell Lines | Normal Cell Lines | Mechanism of Action |
---|---|---|---|---|
N-(2H-1,3-benzodioxol-5-yl)-2-{...} | 25 - 65 | HepG2, HCT116, MCF7 | >150 | EGFR inhibition, apoptosis induction |
Standard Drug (Doxorubicin) | 7.46 - 8.29 | HepG2, HCT116, MCF7 | >150 | DNA intercalation |
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-2-7-22-8-5-19(6-9-22)17(25)23(18(26)21-19)11-16(24)20-13-3-4-14-15(10-13)28-12-27-14/h3-4,10H,2,5-9,11-12H2,1H3,(H,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLNGAZMPLCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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